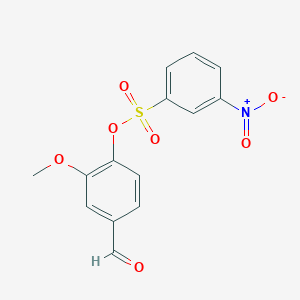

4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

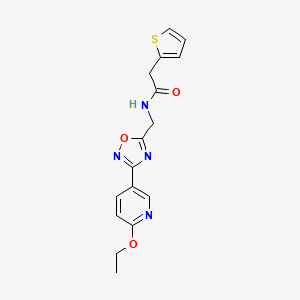

The molecular formula of “4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate” is C14H11NO7S . It consists of a benzene ring substituted with a formyl group (CHO), a methoxy group (OCH3), and a nitrobenzene-1-sulfonate group. The InChI code for this compound is 1S/C14H11NO7S/c1-22-14-6-9(8-17)2-5-13(14)23-24(20,21)10-3-4-11(15)12(7-10)16(18)19/h2-8H,1H3 .科学的研究の応用

Chromogenic and Cell Viability Indicators

A highly water-soluble disulfonated tetrazolium salt incorporating a methoxy and nitrophenyl group demonstrates effective reduction by NADH. This compound serves as a sensitive chromogenic indicator for NADH and is applicable in cell proliferation assays as a cell viability marker due to its water solubility and chromogenic properties upon reduction (Ishiyama et al., 1997).

Cleavage and Functional Group Transformations

The cleavage of the methylenedioxy ring in aromatic compounds with sodium benzyloxide in dimethyl sulfoxide yields hydroxybenzene derivatives, showcasing the reactivity of nitro and methoxy substituted aromatic compounds towards nucleophilic attacks and their potential in synthetic organic chemistry (Kobayashi et al., 1982).

Reduction of Nitroarenes

Ruthenium-catalyzed reduction of various nitroarenes, including those with methoxy substituents, using formic acid presents a method for converting nitroarenes to aminoarenes. This process highlights the compound's role in facilitating chemoselective reduction reactions (Watanabe et al., 1984).

Antimalarial and Anticancer Activities

Ether aryl sulfonic acid esters, specifically those with methoxyphenyl and nitrobenzenesulfonate groups, have been studied for their selective antimalarial and anticancer properties. Such compounds underline the therapeutic potential and biological relevance of 4-Formyl-2-methoxyphenyl 3-nitrobenzene-1-sulfonate derivatives (Betts et al., 2006).

Advanced Oxidation Processes

The study on advanced oxidation mechanisms involving MnCo2O4/g-C3N4 degradation of nitrobenzene provides insights into the sacrificial oxidation and radical oxidation pathways. This research suggests a role for such compounds in environmental remediation and the treatment of industrial wastewater containing nitrobenzene homologues (Zheng et al., 2021).

特性

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO7S/c1-21-14-7-10(9-16)5-6-13(14)22-23(19,20)12-4-2-3-11(8-12)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAYNTMTCGWMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)

![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)

![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)

![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2753560.png)

![1-{3-[(mesitylsulfonyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2753562.png)

![5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2753563.png)